molecular formula C20H18N6O B12634368 [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone

[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone

Cat. No.: B12634368
M. Wt: 358.4 g/mol
InChI Key: APXKDMDNLJKTGA-UHFFFAOYSA-N
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Description

[4-[4-(1H-Indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a synthetically designed small molecule featuring a multi-heterocyclic architecture that integrates indazole, 1,2,3-triazole, and pyrrolidine pharmacophores. This specific molecular framework is of significant interest in medicinal chemistry and drug discovery, particularly in the areas of oncology and immunology. Heterocyclic compounds containing indazole and triazole cores are frequently investigated for their ability to modulate key biological pathways . These scaffolds are common in pharmaceuticals targeting protein kinases, which are critical enzymes in regulating cell proliferation, differentiation, and survival . Specifically, 3,5-disubstituted indazole compounds with nitrogen-bearing heterocycles have demonstrated potent activity in mediating or inhibiting cell proliferation, making them valuable tools for studying cancers and other proliferative diseases . Furthermore, such structural motifs are explored in the context of autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and psoriasis . The presence of the 1,2,3-triazole ring is particularly advantageous in drug design due to its metabolic stability and its capacity to participate in key hydrogen bonding interactions with biological targets . This compound is provided for research purposes to support the development of novel therapeutic agents and the study of disease mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C20H18N6O/c27-20(25-11-3-4-12-25)14-7-9-15(10-8-14)26-13-18(22-24-26)19-16-5-1-2-6-17(16)21-23-19/h1-2,5-10,13H,3-4,11-12H2,(H,21,23)

InChI Key

APXKDMDNLJKTGA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)N3C=C(N=N3)C4=NNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone typically involves multi-step reactions starting from commercially available precursors. The process often includes:

    Formation of the Indazole Moiety: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Triazole Formation:

    Coupling Reactions: The final step involves coupling the indazole and triazole moieties with a pyrrolidine derivative under specific conditions, such as the use of coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Oncology

The compound has been investigated for its role as an inhibitor of various kinases implicated in cancer progression. Notably, it has shown promise in targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in tumors.

Case Study: EGFR Inhibition
A patent describes the use of compounds similar to 4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl-pyrrolidin-1-ylmethanone for degrading mutant forms of EGFR through ubiquitination, suggesting a mechanism for reducing tumor growth in EGFR-dependent cancers .

Study Findings
Patent WO2021127561A1Identified as an EGFR inhibitor with potential for treating various cancers.

Neurodegenerative Disorders

Research indicates that this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of adenosine receptors has been highlighted as a potential therapeutic target.

Case Study: Adenosine Receptor Antagonism
In a study on A2A adenosine receptor antagonists, compounds structurally similar to 4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl-pyrrolidin-1-ylmethanone were shown to exhibit neuroprotective effects, highlighting their potential in managing symptoms associated with neurodegenerative disorders .

Study Findings
MDPI Article on A2A AntagonistsDemonstrated neuroprotective effects relevant to Alzheimer's and Parkinson's disease treatment.

Mechanism of Action

The mechanism of action of [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole and triazole moieties are known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Analogs with Modified Heterocyclic Cores

1ND: Pyrrolidin-1-ylmethanone with Tetrahydroindazole

The compound 1ND (pyrrolidin-1-yl{4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl}methanone) shares the pyrrolidin-1-ylmethanone group but incorporates a tetrahydroindazole core and a trifluoromethyl (CF₃) substituent. Key differences include:

  • The CF₃ group enhances lipophilicity and metabolic stability .
  • Molecular Properties : 1ND has a larger molecular formula (C₁₉H₂₀F₃N₃O vs. C₂₀H₁₈N₆O for 10h) and additional chiral centers due to the tetrahydroindazole ring, which may influence target selectivity .
Pyrazolo[3,4-d]pyrimidin-4-ylamino Derivative

Bakr and Mehany () reported (3,5-dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone, which replaces the triazole-indazole system with a pyrazolo-pyrimidine scaffold. This modification introduces a planar, fused heterocycle that may enhance DNA intercalation or kinase inhibition, though pharmacological data specific to 10h’s analogs are unavailable .

Triazole vs. Benzotriazole Derivatives

Compounds in feature benzotriazole (e.g., 21, 22) instead of triazole linkers. Benzotriazole’s extended aromatic system increases molecular weight and may improve UV absorption properties. However, the absence of indazole in these analogs limits direct functional comparisons .

Biological Activity

The compound [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone is a synthetic molecule that has gained attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16N6O\text{C}_{16}\text{H}_{16}\text{N}_{6}\text{O}

This structure features an indazole moiety, a triazole ring, and a pyrrolidine group, which contribute to its biological properties.

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer and inflammatory diseases. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to reduced tumor proliferation.
  • TRPV1 Antagonism : Similar compounds have been studied for their ability to antagonize the transient receptor potential vanilloid 1 (TRPV1), which plays a role in pain sensation and inflammation. This suggests potential analgesic properties.

Biological Activity Data

Activity Effect Reference
Kinase InhibitionReduced tumor growth
TRPV1 AntagonismAnalgesic effects
Anti-inflammatory PropertiesDecreased inflammatory markers

1. In Vivo Studies

A study investigating the anti-tumor effects of related compounds reported significant reductions in tumor size in mouse models when treated with similar indazole derivatives. These findings suggest that the compound may possess similar efficacy in inhibiting tumor growth through kinase inhibition.

2. Pain Management

In a clinical study focusing on TRPV1 antagonists, compounds with structural similarities demonstrated effective pain relief in models of neuropathic pain without inducing hyperthermia, indicating a favorable safety profile for pain management applications.

Research Findings

Recent literature highlights the compound's potential in various therapeutic areas:

  • Cancer Treatment : The compound's structural components are associated with enhanced binding affinity to mutant forms of proteins involved in oncogenesis, suggesting it could be developed for targeted cancer therapies.
  • Pain Relief : Its activity as a TRPV1 antagonist positions it as a candidate for developing new analgesics, particularly for chronic pain conditions.

Q & A

Basic: What synthetic strategies are employed to prepare [4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone?

Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:

  • Triazole Formation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the indazole and phenyltriazole moieties. Reaction conditions (e.g., solvent, temperature, catalyst loading) must optimize regioselectivity .
  • Pyrrolidinone Attachment: Amide coupling via EDCI/HOBt or similar reagents to introduce the pyrrolidin-1-ylmethanone group. Solvent choice (e.g., DMF, THF) and base (e.g., DIPEA) influence yield .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final compound .

Basic: What analytical methods validate the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and coupling efficiency. For example, aromatic protons in the indazole (δ 7.8–8.2 ppm) and triazole (δ 8.0–8.5 ppm) regions are diagnostic .
  • Mass Spectrometry (LC-MS/HRMS): Molecular ion peaks (e.g., [M+H]+^+) verify molecular weight (e.g., ~377.4 g/mol) and purity (>95%) .
  • X-ray Crystallography: SHELXL software refines crystal structures to resolve bond lengths/angles, validating spatial arrangement .

Basic: What biological activities are associated with this compound?

Answer:

  • Kinase Inhibition: The indazole-triazole scaffold mimics ATP-binding pockets in kinases (e.g., FLT3). IC50_{50} values are determined via enzymatic assays (e.g., ADP-Glo™) .
  • Cellular Potency: In vitro cytotoxicity testing (e.g., MTT assays) in cancer cell lines (e.g., MV4-11 for FLT3-ITD mutants) evaluates selectivity .
  • Metabolic Stability: Microsomal assays (human/rat liver microsomes) assess oxidative degradation pathways .

Advanced: How can crystallographic data contradictions (e.g., disordered moieties) be resolved during structural refinement?

Answer:

  • Disorder Modeling: SHELXL’s PART instruction partitions disordered regions (e.g., flexible pyrrolidinone groups) into discrete sites, refining occupancy factors .
  • Validation Metrics: Rint_{int} < 5% and GooF ≈ 1.0 ensure data quality. Hydrogen bonding networks (e.g., N–H···O interactions) stabilize crystal packing .
  • Twinned Data: SHELXD/SHELXE pipelines handle twinning via HKLF5 format, leveraging Patterson methods for phase extension .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

  • Substituent Variation: Replace the pyrrolidinone with piperidinone or morpholine to modulate lipophilicity (clogP) and solubility (LogS). Test via SPR binding assays .
  • Triazole Modifications: Introduce electron-withdrawing groups (e.g., NO2_2) on the phenyltriazole to enhance π-stacking with kinase hinge regions .
  • Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies critical interactions (e.g., H-bonds with Glu661 in FLT3) .

Advanced: What computational methods predict reactivity and stability under physiological conditions?

Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G(d) calculations predict frontier orbitals (HOMO/LUMO) to assess redox stability. Fukui indices identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD): Simulations (CHARMM36 force field) model compound-protein binding kinetics (e.g., residence time in FLT3’s active site) .
  • Degradation Pathways: QM/MM hybrid methods simulate hydrolysis of the methanone group under acidic pH .

Advanced: How are nitro group reduction artifacts mitigated during synthesis?

Answer:

  • Catalytic Transfer Hydrogenation: Use Pd/C with ammonium formate in ethanol to reduce nitro to amine without over-reducing triazole rings .
  • Monitoring via TLC: Rf_f shifts (e.g., 0.5 → 0.3 in ethyl acetate/hexane) track reaction progress.
  • Post-reduction Stability: Lyophilize amine intermediates at -20°C under argon to prevent oxidation .

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